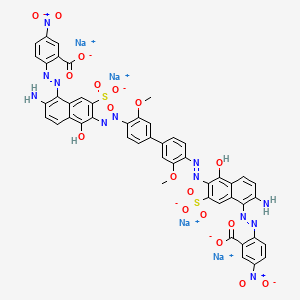![molecular formula C17H21N7O4 B13764557 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-24-0](/img/structure/B13764557.png)
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Salor-int l215791-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are typically tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Salor-int l215791-1ea has a wide range of scientific research applications. It is used in chemistry for studying heterocyclic compounds and their properties. In biology and medicine, it is utilized for experimental purposes to understand its effects on biological systems. In the industry, it is used for research and development of new materials and compounds .
Comparison with Similar Compounds
Salor-int l215791-1ea can be compared with other similar compounds such as Salor-int l215759-1ea and Salor-int l216658-1ea. These compounds share similar structural features but may differ in their specific functional groups and properties . The uniqueness of Salor-int l215791-1ea lies in its specific molecular structure and the particular applications it is used for in scientific research .
Properties
CAS No. |
476481-24-0 |
|---|---|
Molecular Formula |
C17H21N7O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H21N7O4/c1-21(2)9-8-18-16-19-14-13(15(25)20-17(26)22(14)3)23(16)10-11-4-6-12(7-5-11)24(27)28/h4-7H,8-10H2,1-3H3,(H,18,19)(H,20,25,26) |
InChI Key |
ANPPPPYNAUALDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


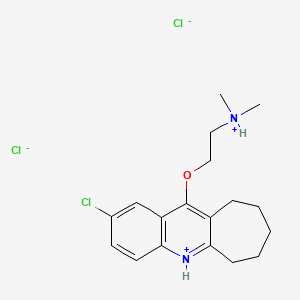

![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
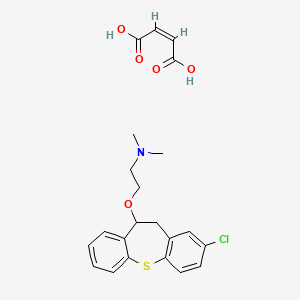
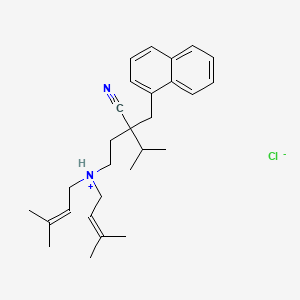


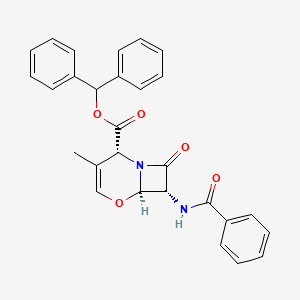
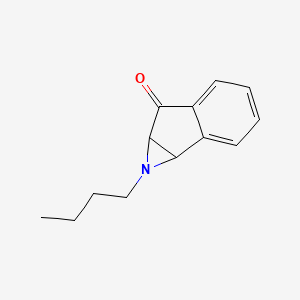
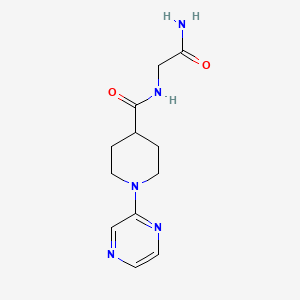
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)

